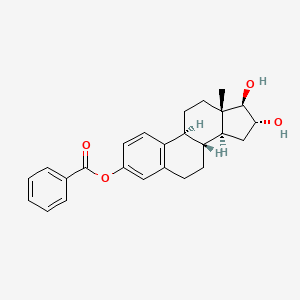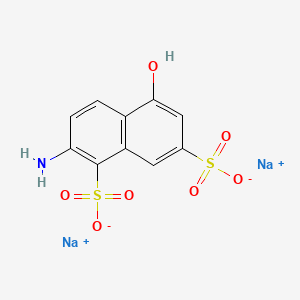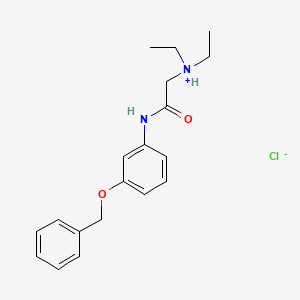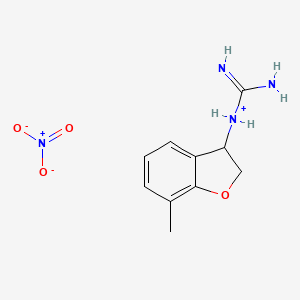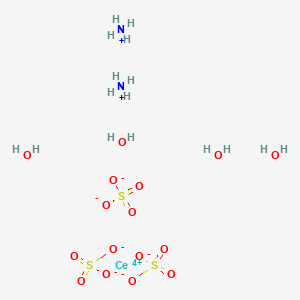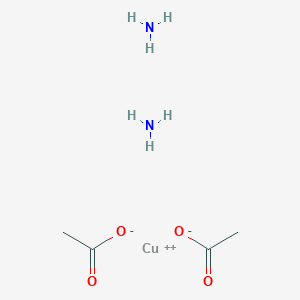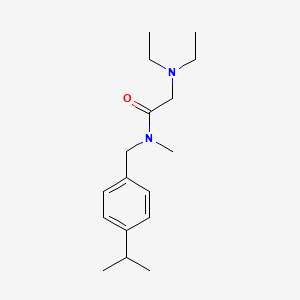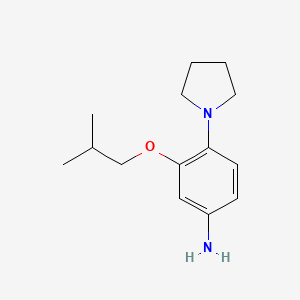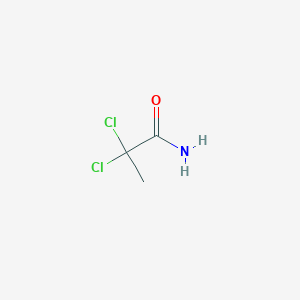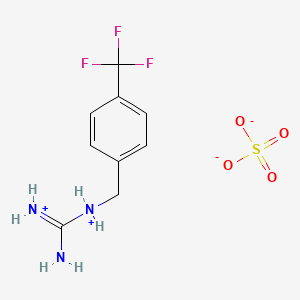
1-(p-Trifluoromethylbenzyl)guanidine hemihydrogensulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate is a chemical compound with a complex structure that includes azaniumylcarbonimidoyl and trifluoromethylphenyl groups. This compound is primarily used in experimental and research settings due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Detailed synthetic routes and conditions are usually documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or acetone. The conditions for these reactions typically require controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
(azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate include other azaniumylcarbonimidoyl derivatives and trifluoromethylphenyl compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of (azaniumylcarbonimidoyl)-[[4-(trifluoromethyl)phenyl]methyl]azaniumsulfate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering unique advantages over other similar compounds .
Propiedades
Número CAS |
14629-09-5 |
|---|---|
Fórmula molecular |
C9H12F3N3O4S |
Peso molecular |
315.27 g/mol |
Nombre IUPAC |
[amino(azaniumylidene)methyl]-[[4-(trifluoromethyl)phenyl]methyl]azanium;sulfate |
InChI |
InChI=1S/C9H10F3N3.H2O4S/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;1-5(2,3)4/h1-4H,5H2,(H4,13,14,15);(H2,1,2,3,4) |
Clave InChI |
LTWWFBZTNRJBBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[NH2+]C(=[NH2+])N)C(F)(F)F.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


